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Compound of Interest

Compound Name: 6-Azaspiro[3.5]nonan-9-one

Cat. No.: B15264363 Get Quote

Solubility Profile of 6-Azaspiro[3.5]nonan-9-one:
A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental solubility data for 6-Azaspiro[3.5]nonan-9-one is not readily

available in published literature. The following guide provides a hypothetical solubility profile

based on the compound's chemical structure, alongside established experimental protocols for

determining solubility. The quantitative data presented is illustrative and should be confirmed

through laboratory experimentation.

Introduction
6-Azaspiro[3.5]nonan-9-one is a spirocyclic organic compound featuring a secondary amine

and a ketone functional group. Understanding its solubility in various solvents is crucial for its

application in chemical synthesis, purification, formulation, and various research and

development activities. This document outlines a predicted solubility profile and provides

detailed methodologies for its experimental determination.

Predicted Solubility Profile of 6-Azaspiro[3.5]nonan-
9-one
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The molecular structure of 6-Azaspiro[3.5]nonan-9-one contains both polar (ketone and

secondary amine) and non-polar (aliphatic rings) moieties. This amphiphilic nature suggests a

varied solubility across different solvent classes. The secondary amine can act as a hydrogen

bond acceptor and donor, while the ketone is a hydrogen bond acceptor. These features

enhance solubility in polar protic and aprotic solvents. However, the carbon backbone limits its

solubility in highly polar solvents like water.

Based on these structural characteristics, a plausible, hypothetical solubility profile at ambient

temperature (20-25°C) is presented in Table 1.

Table 1: Hypothetical Solubility Profile of 6-Azaspiro[3.5]nonan-9-one
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Solvent Class Solvent
Predicted Solubility
(g/L)

Qualitative
Description

Polar Protic Water < 1 Sparingly Soluble

Methanol 50 - 100 Soluble

Ethanol 20 - 50 Moderately Soluble

Polar Aprotic
Dimethyl Sulfoxide

(DMSO)
> 200 Very Soluble

N,N-

Dimethylformamide

(DMF)

> 200 Very Soluble

Acetonitrile 10 - 20 Slightly Soluble

Acetone 50 - 100 Soluble

Non-Polar
Dichloromethane

(DCM)
> 100 Very Soluble

Chloroform > 100 Very Soluble

Toluene 5 - 10 Slightly Soluble

Hexane < 0.1 Insoluble

Acids/Bases 1M Hydrochloric Acid > 100 Soluble (forms salt)

1M Sodium Hydroxide < 1 Insoluble

Experimental Protocols for Solubility Determination
The following protocols describe standard methods for qualitatively and quantitatively

determining the solubility of a compound like 6-Azaspiro[3.5]nonan-9-one.

This method provides a rapid assessment of solubility in various solvents.[1][2]

Preparation: Add approximately 10-20 mg of 6-Azaspiro[3.5]nonan-9-one to a small test

tube.
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Solvent Addition: Add 1 mL of the desired solvent to the test tube.

Mixing: Vigorously shake the test tube for 1-2 minutes.

Observation: Visually inspect the solution. If the solid completely dissolves, it is considered

soluble. If some solid remains, it is sparingly soluble or insoluble.

Heating (Optional): Gently warm the mixture to observe any change in solubility with

temperature.

pH Effects: Test solubility in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH)

solutions to determine the compound's acid-base properties.[1][2]

The shake-flask method is a widely used technique for determining the equilibrium solubility of

a compound.[3]

Sample Preparation: Add an excess amount of 6-Azaspiro[3.5]nonan-9-one to a sealed vial

containing a known volume of the solvent. The presence of undissolved solid is essential to

ensure saturation.

Equilibration: Agitate the vials at a constant temperature using a shaker or rotator for a

sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature

until the undissolved solid has settled. Centrifugation or filtration can be used to separate the

saturated solution from the excess solid.

Quantification: Accurately withdraw a known volume of the supernatant. Analyze the

concentration of the dissolved solute using a suitable analytical technique such as High-

Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis

Spectroscopy after creating a proper calibration curve.

Calculation: Calculate the solubility in units such as g/L or mol/L based on the measured

concentration and the volume of the aliquot.

Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the solubility determination process.
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Caption: Workflow for solubility determination.

Conclusion
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While specific experimental data for the solubility of 6-Azaspiro[3.5]nonan-9-one is not

currently published, its molecular structure allows for a reasoned prediction of its solubility

profile. It is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, and in

chlorinated solvents such as dichloromethane, with limited solubility in water and non-polar

aliphatic solvents. The provided experimental protocols offer a robust framework for the

empirical determination of this compound's solubility, which is a critical parameter for its

effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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